Phenol, 4-[(trifluoroethenyl)oxy]-
Description
Properties
CAS No. |
134151-79-4 |
|---|---|
Molecular Formula |
C8H5F3O2 |
Molecular Weight |
190.12 g/mol |
IUPAC Name |
4-(1,2,2-trifluoroethenoxy)phenol |
InChI |
InChI=1S/C8H5F3O2/c9-7(10)8(11)13-6-3-1-5(12)2-4-6/h1-4,12H |
InChI Key |
DEUXITBFGJOGSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC(=C(F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share functional or substituent similarities with Phenol, 4-[(trifluoroethenyl)oxy]-:
Notes:
- Acidity: The trifluoroethenyloxy group in the target compound likely increases acidity more significantly than -O-CF₃ (in Phenol, 4-(trifluoromethoxy)) due to resonance stabilization of the deprotonated form via the ethenyl group .
Preparation Methods
Reaction Mechanism
The most widely documented method involves coupling a functionalized phenate with 1,2-dibromo-tetrafluoroethane (BrCFCFBr), followed by dehalogenation. The phenate ion, generated by deprotonating phenol with a strong base (e.g., NaOH or KOH), reacts with BrCFCFBr to form an intermediate bromoether. Subsequent elimination of bromide ions under basic conditions yields the trifluoroethenyloxy group.
Key Steps :
-
Phenate Formation :
-
Nucleophilic Substitution :
-
Dehydrohalogenation :
Optimization and Yields
-
Solvent : Polar aprotic solvents (e.g., dimethylacetamide) enhance reaction rates by stabilizing ionic intermediates.
-
Temperature : Reactions proceed optimally at 80–120°C, with higher temperatures accelerating dehydrohalogenation.
-
Yield : Reported yields range from 70–85%, with impurities including residual bromoether and oligomeric byproducts.
Palladium-Catalyzed Cross-Coupling
Reaction Design
This method employs palladium catalysts to couple aryl halides with perfluoroalkenylzinc reagents. For example, 4-iodophenol reacts with trifluoroethenylzinc bromide (CF=CFZnBr) in the presence of Pd(PPh) to form the target compound.
Reaction Scheme :
Critical Parameters
-
Catalyst Loading : 2–5 mol% Pd ensures efficient turnover without side reactions.
-
Solvent : Tetrahydrofuran (THF) or 1,4-dioxane facilitates reagent solubility and catalyst activity.
-
Yield : 60–75%, limited by competing homocoupling of zinc reagents.
Substitution Using Aryltrimethylammonium Triflates
Methodology
Aryltrimethylammonium triflates serve as electrophilic partners in nucleophilic aromatic substitution (SNAr) with hydroxylamine derivatives. While primarily used for phenol synthesis, this approach can be adapted for introducing trifluoroethenyloxy groups by substituting hydroxylamine with fluorinated nucleophiles.
General Pathway :
Limitations
-
Nucleophile Availability : Trifluoroethenyloxide anions (CF=CFO) are highly reactive but challenging to stabilize.
-
Yield : <50% in preliminary studies due to competing hydrolysis.
Comparative Analysis of Methods
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling Phenol, 4-[(trifluoroethenyl)oxy]- in laboratory settings?
- Methodological Answer :
- Storage : Store in sealed containers in cool, dry, well-ventilated areas away from heat and ignition sources. Follow manufacturer guidelines for compatibility with container materials .
- PPE : Use nitrile or neoprene gloves compliant with EN374 standards and safety goggles. Avoid skin/eye contact and inhalation of vapors .
- Waste Disposal : Segregate as hazardous waste and neutralize with appropriate reagents (e.g., alkaline hydrolysis for phenolic compounds) before disposal .
Q. How can researchers synthesize Phenol, 4-[(trifluoroethenyl)oxy]-?
- Methodological Answer :
- A common route involves radical copolymerization of trifluoroethenyl-containing monomers with tetrafluoroethylene. Post-polymerization hydrolysis of sulfonyl fluoride groups to sulfonic acid yields functionalized derivatives .
- Key Steps :
Use fluorinated initiators (e.g., peroxides) under inert atmospheres.
Monitor reaction progress via FT-IR to track C-F and phenolic O-H bond formation.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Analysis : Employ NMR and NMR to resolve trifluoroethenyl and phenolic proton environments .
- Purity Assessment : Use HPLC with UV detection (λ = 270 nm) and GC-MS for volatile byproduct identification .
Advanced Research Questions
Q. How can researchers address contradictions in stability data for Phenol, 4-[(trifluoroethenyl)oxy]-?
- Methodological Answer :
- Experimental Design : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to detect phase transitions. Compare results under inert vs. oxidative atmospheres .
- Data Reconciliation : Cross-validate findings with computational models (e.g., DFT calculations for bond dissociation energies) to resolve discrepancies between experimental and theoretical stability profiles .
Q. What strategies optimize the compound’s application in ion-exchange membranes?
- Methodological Answer :
- Functionalization : Introduce sulfonic acid groups via post-polymerization hydrolysis to enhance proton conductivity. Validate ion-exchange capacity via titration with NaOH .
- Performance Testing : Measure membrane selectivity in electrochemical cells using impedance spectroscopy and compare with commercial perfluorinated polymers (e.g., Nafion) .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- Quantum Chemistry : Use density functional theory (DFT) to model transition states for trifluoroethenyl group reactions. Focus on Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate polymer chain behavior in solvent environments to predict solubility and aggregation tendencies .
Q. What are the toxicological implications of this compound, and how should they inform experimental design?
- Methodological Answer :
- Acute Toxicity Screening : Conduct in vitro assays (e.g., MTT on human keratinocytes) to assess cytotoxicity. Compare with structurally similar fluorophenols .
- Metabolic Studies : Use LC-MS to identify degradation products in simulated physiological conditions (pH 7.4, 37°C) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s thermal stability?
- Methodological Answer :
- Controlled Replication : Repeat stability tests using identical equipment (e.g., same TGA model) and purge gases (N vs. air) to isolate environmental variables .
- Literature Review : Cross-reference with fluoropolymer databases (e.g., Pharos Project ) to identify trends in perfluoroalkyl ether stability.
Key Tables
| Property | Method | Reference |
|---|---|---|
| Thermal Stability | TGA/DSC under N/air | |
| Proton Conductivity | Electrochemical Impedance | |
| Cytotoxicity | MTT Assay | |
| Structural Confirmation | NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
